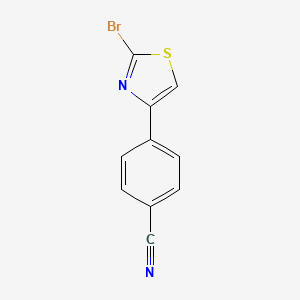

4-(2-Bromo-1,3-tiazol-4-il)benzonitrilo

Descripción general

Descripción

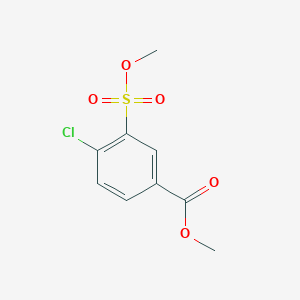

“4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . This compound belongs to the class of organic compounds known as 2,4-disubstituted thiazoles .

Synthesis Analysis

The synthesis of similar compounds involves reactions with n-alkylbromides in the presence of a base . Another method involves the reaction of sodium 3- (5-methyl-1- (p -toly)-1 H -1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . For example, 4- (Bromomethyl)benzonitrile reacts with 2 H -tetrazole in the presence of KOH to yield 4- [ (2 H -tetra-zol-2-yl)methyl]benzonitrile .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Aplicaciones antimicrobianas

Los derivados de tiazol, incluidos compuestos como el 4-(2-Bromo-1,3-tiazol-4-il)benzonitrilo, han demostrado poseer propiedades antimicrobianas significativas. Estos compuestos se pueden utilizar para desarrollar nuevos fármacos antimicrobianos con posibles efectos secundarios menores . Su estructura permite la interacción con los componentes de las células bacterianas, interrumpiendo los procesos vitales y conduciendo a la eliminación de bacterias patógenas.

Investigación anticancerígena

El anillo de tiazol es una característica común en muchos agentes anticancerígenos. La investigación ha demostrado que las modificaciones en la porción de tiazol pueden conducir a compuestos con potentes actividades antitumorales . Como tal, el this compound podría servir como un precursor o un compuesto principal en la síntesis de nuevos fármacos anticancerígenos.

Agentes neuroprotectores

Los derivados de tiazol también se exploran por sus efectos neuroprotectores. Pueden desempeñar un papel en la síntesis de neurotransmisores o actuar como inhibidores enzimáticos que protegen el tejido neural del daño . Esto los hace valiosos en el estudio de tratamientos para enfermedades neurodegenerativas.

Antiinflamatorio y analgésico

Las actividades antiinflamatorias y analgésicas de los derivados de tiazol los convierten en candidatos para el desarrollo de nuevos medicamentos para aliviar el dolor . Su capacidad para modular las vías inflamatorias se puede aprovechar para tratar afecciones inflamatorias crónicas.

Terapia antiviral y antirretroviral

Los compuestos con un núcleo de tiazol han mostrado promesa en la terapia antiviral y antirretroviral. Pueden inhibir la replicación de virus, incluido el VIH, lo que los hace importantes en la búsqueda de nuevos tratamientos para infecciones virales .

Productos químicos agrícolas

Los derivados de tiazol no se limitan a las aplicaciones médicas; también encuentran uso en la agricultura. Pueden actuar como fungicidas o insecticidas, protegiendo los cultivos de diversas enfermedades y plagas . Esta aplicación es crucial para garantizar la seguridad alimentaria y las prácticas agrícolas sostenibles.

Sensibilizadores fotográficos y aplicaciones industriales

En el campo de la química industrial, los compuestos de tiazol se utilizan como sensibilizadores fotográficos debido a sus propiedades de absorción de luz . También participan en la vulcanización del caucho, sirviendo como aceleradores en el proceso.

Desarrollo de agentes de diagnóstico

Por último, las propiedades químicas únicas de los derivados de tiazol como el this compound se pueden explotar en el desarrollo de agentes de diagnóstico. Estos compuestos se pueden marcar con agentes de imagen para visualizar procesos biológicos o estados de enfermedad en la investigación y el diagnóstico médico .

Mecanismo De Acción

Target of Action

Thiazole derivatives have been known to interact with various biological targets such as dna and topoisomerase ii .

Mode of Action

Similar thiazole compounds have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

The interaction with topoisomerase ii suggests that it may affect dna replication and transcription processes .

Result of Action

Similar thiazole compounds have been reported to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .

Safety and Hazards

Direcciones Futuras

Research has been ongoing, and a host of potential drug molecules have been customized for clinical use . Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests a promising future for the development of new compounds related to “4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile”.

Análisis Bioquímico

Biochemical Properties

4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in this compound can participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes . These interactions can modulate the activity of enzymes and proteins, potentially leading to the activation or inhibition of biochemical pathways . For instance, molecules containing thiazole rings have been shown to activate or block receptors in biological systems, thereby influencing cellular responses .

Cellular Effects

The effects of 4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, thiazole-containing molecules can reset physiological systems by activating or stopping biochemical pathways and enzymes . This can lead to changes in cell signaling, alterations in gene expression, and modifications in metabolic processes, ultimately affecting cell function and behavior .

Molecular Mechanism

At the molecular level, 4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile exerts its effects through specific binding interactions with biomolecules. The thiazole ring can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, G2 cell cycle arrest, and ultimately, cell death . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound’s stability can affect its efficacy and potency in biochemical assays . Additionally, long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, which are essential for evaluating its potential as a therapeutic agent .

Dosage Effects in Animal Models

The effects of 4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating biochemical pathways and cellular functions . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic window and safety profile .

Metabolic Pathways

4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The thiazole ring can undergo metabolic reactions, leading to the formation of metabolites that may have distinct biological activities . These metabolic processes can influence the compound’s overall pharmacokinetics and pharmacodynamics, affecting its efficacy and safety in therapeutic applications .

Transport and Distribution

The transport and distribution of 4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for predicting its bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of 4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules in distinct subcellular environments . Studying the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

4-(2-bromo-1,3-thiazol-4-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2S/c11-10-13-9(6-14-10)8-3-1-7(5-12)2-4-8/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFOGBHILLUSJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CSC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

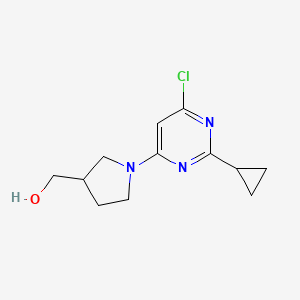

![(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanol](/img/structure/B1475121.png)